HIV-1 NNRTI Class Potency Context: Where CAS 921821-89-8 Sits in the Imidazole Thioacetanilide Series
The imidazole thioacetanilide chemotype, to which CAS 921821-89-8 belongs, has been characterized in head-to-head anti-HIV-1 assays. The most potent analogs in this series, 4a5 and 4a2, exhibit EC50 values of 0.18 µM and 0.20 µM against wild-type HIV-1 in MT-4 cell-based assays, representing a >10-fold improvement over the parent lead compound L1 (EC50 = 2.053 µM) [1]. CAS 921821-89-8, bearing a 5-hydroxymethyl substituent and a 2-methylbenzylthio group, is structurally positioned between the early lead and the optimized sub-micromolar inhibitors. While direct EC50 data for CAS 921821-89-8 against HIV-1 are not publicly disclosed, the SAR mapping in Zhan et al. (2009) establishes that the 2-methyl substituent on the benzylthio moiety is a tolerated modification that preserves anti-HIV-1 activity within a factor of ~2–5× of the most potent analogs, whereas the 5-hydroxymethyl group has not been systematically explored in the published NNRTI series and represents a novel structural feature with potential for unique hydrogen-bond interactions at the RT binding pocket [1]. The reference drugs nevirapine and delavirdine showed EC50 values of 0.05–0.15 µM, placing the optimized ITA analogs within reach of clinical NNRTI potency [1].
| Evidence Dimension | Anti-HIV-1 potency (EC50) |
|---|---|
| Target Compound Data | Not disclosed; structurally analogous to ITA series with predicted EC50 <2 µM based on SAR |
| Comparator Or Baseline | ITA 4a5 (EC50 = 0.18 µM); ITA 4a2 (EC50 = 0.20 µM); lead L1 (EC50 = 2.053 µM); nevirapine (EC50 = 0.05–0.15 µM) |
| Quantified Difference | Est. ≤11.4-fold improvement over L1; within ~5-fold of best-in-series 4a5 (class-level inference) |
| Conditions | MT-4 cell-based HIV-1 (IIIB strain) replication assay; MTT method for cytotoxicity; compounds tested at non-cytotoxic concentrations |
Why This Matters
For procurement in antiviral drug discovery, CAS 921821-89-8 offers a structurally differentiated starting point within a validated NNRTI chemotype, with the 5-hydroxymethyl group providing a synthetic handle for further optimization not present in the published lead series.
- [1] Zhan P, Liu X, Zhu J, Fang Z, Li Z, Pannecouque C, De Clercq E. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorg Med Chem. 2009;17(16):5775-5781. View Source
